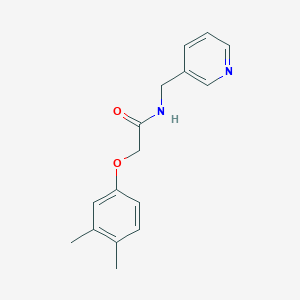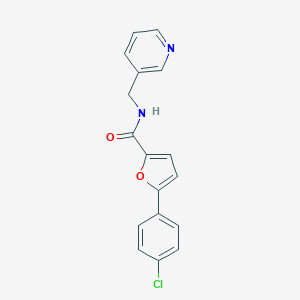![molecular formula C20H12Cl2N2O3 B251897 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide, also known as DBZ, is a small molecule inhibitor that is widely used in scientific research. DBZ is a potent inhibitor of the Notch signaling pathway, which plays a critical role in cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the release of the Notch intracellular domain (NICD), which is required for the activation of downstream signaling pathways. As a result, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a potent and selective inhibitor of the Notch signaling pathway, which makes it an ideal tool for studying the role of Notch signaling in cancer and other diseases. However, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway. Another area of interest is the investigation of the role of Notch signaling in other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of new drug delivery systems for N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide could improve its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-amino-3-hydroxybenzoic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (E)-3-(3H-1,3-benzoxazol-2-yl)-4-oxocyclohex-1-enecarboxylic acid in the presence of triethylamine to give N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide.
Applications De Recherche Scientifique
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a widely used inhibitor of the Notch signaling pathway, which is involved in a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
Formule moléculaire |
C20H12Cl2N2O3 |
|---|---|
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-11-5-7-15(22)13(9-11)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,24H,(H,23,26)/b20-14+ |
Clé InChI |
QIZYQQDECQOSIZ-XSFVSMFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N/C(=C\3/C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)/O2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![Methyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B251815.png)




![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)